molecular formula C7H11BrO3 B8652269 3-Bromopropyl 3-oxobutanoate CAS No. 88593-98-0

3-Bromopropyl 3-oxobutanoate

Cat. No.: B8652269
CAS No.: 88593-98-0
M. Wt: 223.06 g/mol
InChI Key: KMOIUTFJKPNORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopropyl 3-oxobutanoate is a brominated ester derivative of 3-oxobutanoic acid, characterized by a propyl chain bearing a bromine atom at the terminal position. It is primarily utilized as an intermediate in organic synthesis, particularly for preparing mitochondria-targeted compounds in medicinal chemistry. For instance, it has been employed in the synthesis of Mito-DHP derivatives (e.g., Mito-DHP1–3), which exhibit radioprotective activity by localizing to mitochondria . The compound’s structure combines the electrophilic reactivity of the bromopropyl group with the keto-ester functionality of 3-oxobutanoate, enabling diverse chemical modifications such as nucleophilic substitutions or condensations.

Properties

CAS No.

88593-98-0

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

3-bromopropyl 3-oxobutanoate

InChI

InChI=1S/C7H11BrO3/c1-6(9)5-7(10)11-4-2-3-8/h2-5H2,1H3

InChI Key

KMOIUTFJKPNORM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Oxobutanoate

  • Structure: Ethyl ester of 3-oxobutanoic acid (lacks the bromopropyl group).
  • Reactivity: Ethyl 3-oxobutanoate is widely used in transesterification reactions under microwave irradiation, as demonstrated in lipase-catalyzed processes with 2- and 3-pentanol .
  • Applications: Serves as a precursor for synthesizing heterocycles (e.g., pyrimidines) and pharmaceuticals. Its reaction with nitrite in acidic media produces ethyl 2-hydroxyimino-3-oxobutanoate (EHOB), a stable intermediate for analytical applications .

Propyl 3-Oxobutanoate and Butyl 3-Oxobutanoate

  • Structure: Propyl and butyl esters of 3-oxobutanoic acid (non-brominated alkyl chains).
  • Synthesis: Commercially available and synthesized via esterification of 3-oxobutanoic acid with corresponding alcohols. In contrast, 3-bromopropyl 3-oxobutanoate requires additional steps, such as bromination of propanol derivatives .
  • Thermal Stability : These esters are more stable under high-temperature conditions (e.g., microwave-assisted reactions) compared to brominated analogs, which may decompose due to C-Br bond lability .

3-(3-Bromophenyl)-3-Oxopropanoic Acid

  • Structure : Aromatic brominated analog with a phenyl group instead of a propyl chain.
  • Reactivity: The bromine atom on the phenyl ring facilitates electrophilic aromatic substitution, whereas the bromine in this compound is more susceptible to nucleophilic displacement (e.g., SN2 reactions) .
  • Applications: Used in synthesizing brominated aromatic ketones, contrasting with the aliphatic applications of this compound .

Functional Comparison with Pharmacologically Active Analogs

Mito-DHP Derivatives

  • Role of Bromopropyl Group: The bromine atom in this compound enables conjugation with triphenylphosphonium groups, enhancing mitochondrial targeting in Mito-DHP1–3 . Non-brominated analogs lack this targeting capability.
  • Bioactivity: Mito-DHP derivatives exhibit superior radioprotective efficacy compared to non-targeted dihydropyridines, underscoring the importance of the bromopropyl linker .

Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Contains a benzoylamino substituent instead of a bromopropyl group.
  • Reactivity : Participates in cyclocondensation reactions with aromatic amines to form pyrimidine derivatives, a pathway less accessible to brominated esters due to competing bromine elimination .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Key Functional Groups CAS Number
This compound C₇H₁₁BrO₃ 235.06 Bromopropyl, keto-ester Not explicitly listed
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 Ethyl ester, keto 141-97-9
Propyl 3-oxobutanoate C₇H₁₂O₃ 144.17 Propyl ester, keto 591-60-6
3-(3-Bromophenyl)-3-oxopropanoic acid C₉H₇BrO₃ 243.05 Bromophenyl, keto-acid 1000556-86-4

Research Findings and Limitations

  • Advantages of this compound: Its bromine atom enables precise functionalization in drug design, particularly for organelle-specific delivery.
  • Limitations : The bromopropyl group may introduce synthetic challenges, such as side reactions during basic hydrolysis or thermal instability .
  • Contrast with Aromatic Brominated Analogs: While 3-(3-bromophenyl)-3-oxopropanoic acid offers aromatic reactivity, this compound provides aliphatic flexibility, critical for tailoring pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.